Cas no 1955548-81-8 (5-bromo-1,2-thiazol-4-amine)

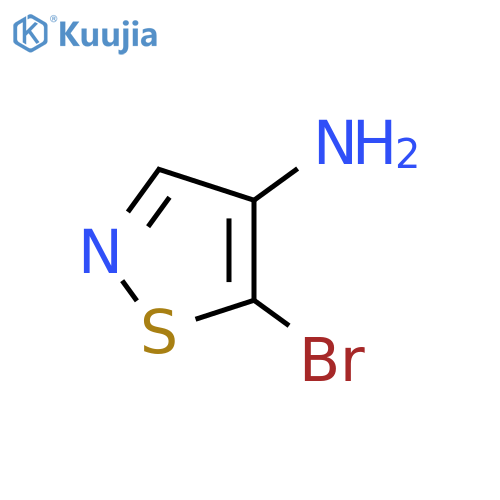

5-bromo-1,2-thiazol-4-amine structure

商品名:5-bromo-1,2-thiazol-4-amine

CAS番号:1955548-81-8

MF:C3H3BrN2S

メガワット:179.038317918777

MDL:MFCD30180429

CID:5247400

PubChem ID:89183214

5-bromo-1,2-thiazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Isothiazolamine, 5-bromo-

- 5-Bromo-1,2-thiazol-4-amine

- 5-bromo-1,2-thiazol-4-amine

-

- MDL: MFCD30180429

- インチ: 1S/C3H3BrN2S/c4-3-2(5)1-6-7-3/h1H,5H2

- InChIKey: VDOXKDHLPHCPIJ-UHFFFAOYSA-N

- ほほえんだ: S1C(Br)=C(N)C=N1

じっけんとくせい

- 密度みつど: 2.0±0.1 g/cm3

- ふってん: 138.8±33.0 °C at 760 mmHg

- フラッシュポイント: 37.8±25.4 °C

- じょうきあつ: 6.6±0.3 mmHg at 25°C

5-bromo-1,2-thiazol-4-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-bromo-1,2-thiazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1085500-1g |

5-Bromoisothiazol-4-amine |

1955548-81-8 | 95% | 1g |

$755.0 | 2024-07-28 | |

| Enamine | EN300-269229-5.0g |

5-bromo-1,2-thiazol-4-amine |

1955548-81-8 | 95.0% | 5.0g |

$7178.0 | 2025-03-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01013652-1g |

5-Bromoisothiazol-4-amine |

1955548-81-8 | 95% | 1g |

¥5180.0 | 2024-04-18 | |

| Enamine | EN300-269229-10.0g |

5-bromo-1,2-thiazol-4-amine |

1955548-81-8 | 95.0% | 10.0g |

$10643.0 | 2025-03-20 | |

| Enamine | EN300-269229-1.0g |

5-bromo-1,2-thiazol-4-amine |

1955548-81-8 | 95.0% | 1.0g |

$2475.0 | 2025-03-20 | |

| Enamine | EN300-269229-1g |

5-bromo-1,2-thiazol-4-amine |

1955548-81-8 | 1g |

$2496.0 | 2023-09-11 | ||

| 1PlusChem | 1P01B2VU-500mg |

5-bromo-1,2-thiazol-4-amine |

1955548-81-8 | 95% | 500mg |

$2469.00 | 2023-12-19 | |

| Aaron | AR01B346-250mg |

5-bromo-1,2-thiazol-4-amine |

1955548-81-8 | 95% | 250mg |

$1725.00 | 2023-12-15 | |

| Aaron | AR01B346-10g |

5-bromo-1,2-thiazol-4-amine |

1955548-81-8 | 95% | 10g |

$14782.00 | 2023-12-15 | |

| Aaron | AR01B346-100mg |

5-bromo-1,2-thiazol-4-amine |

1955548-81-8 | 95% | 100mg |

$1207.00 | 2025-02-17 |

5-bromo-1,2-thiazol-4-amine 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

1955548-81-8 (5-bromo-1,2-thiazol-4-amine) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量